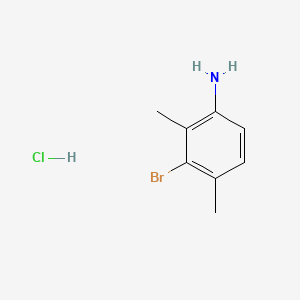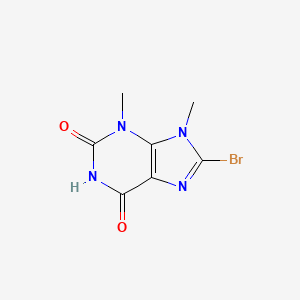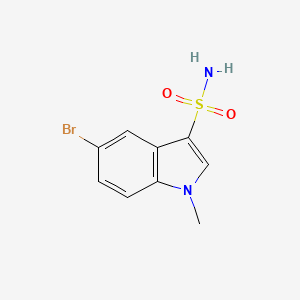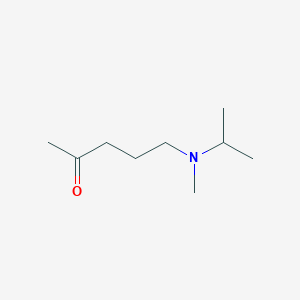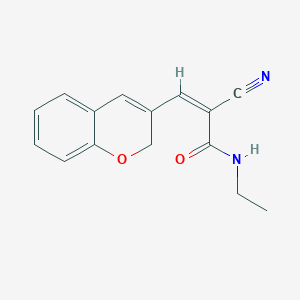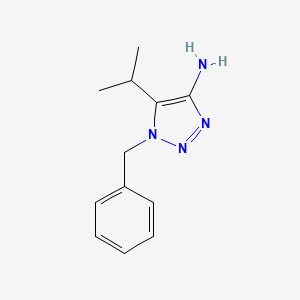
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of ethanol at room temperature in green conditions has been reported to achieve up to 90% yield .
Análisis De Reacciones Químicas
Types of Reactions
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The reaction conditions often involve room temperature and the use of ethanol as a solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization reaction produces protected piperazines, which can be further deprotected to yield the final compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in the synthesis of metal complexes.
Biology: Exhibits antibacterial and anticancer properties.
Medicine: Potential inhibitor of SARS-CoV-2 proteases, making it a candidate for COVID-19 drug development.
Industry: Used in the field of catalysis and metal-organic frameworks (MOFs).
Mecanismo De Acción
The mechanism of action of 4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has shown binding affinity to the SARS-CoV-2 main protease enzyme, inhibiting its activity and thereby potentially preventing viral replication . The compound’s structure allows it to interact with various biochemical targets, enhancing its bioactivity .
Comparación Con Compuestos Similares
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Another antipsychotic.
Propiedades
Fórmula molecular |
C17H20N4O3S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c18-25(23,24)16-8-6-14(7-9-16)19-17(22)21-12-10-20(11-13-21)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,22)(H2,18,23,24) |
Clave InChI |
ROAIPIWKUYZYIU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13585386.png)

amine](/img/structure/B13585399.png)
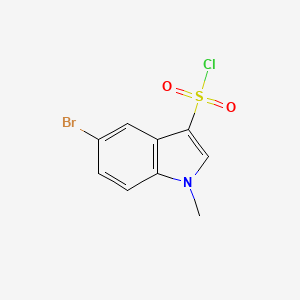
![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)

